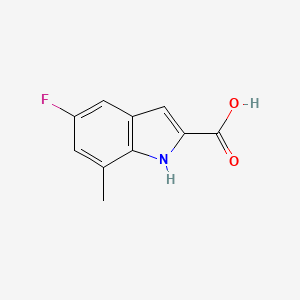

5-fluoro-7-methyl-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC17225687

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FNO2 |

|---|---|

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 5-fluoro-7-methyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8FNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |

| Standard InChI Key | WLEAXYSXRSWWTE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1NC(=C2)C(=O)O)F |

Introduction

Structural Characteristics and Molecular Properties

The indole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substituents on this core significantly influence electronic distribution, solubility, and intermolecular interactions. For 5-fluoro-7-methyl-1H-indole-2-carboxylic acid:

-

Positional Effects: The fluorine atom at C5 introduces electronegativity, potentially enhancing metabolic stability and binding affinity in biological systems . The methyl group at C7 may increase lipophilicity, while the carboxylic acid at C2 contributes to hydrogen bonding and salt formation .

-

Calculated Physicochemical Parameters:

Comparatively, the analog 7-fluoro-5-methyl-1H-indole-2-carboxylic acid (CAS 1388058-34-1) exhibits a molecular weight of 193.17 g/mol and a LogP of 1.9, suggesting similar hydrophobicity .

Synthetic Strategies and Challenges

Fluorinated indole synthesis typically involves halogenation, cross-coupling, or cyclization reactions. Key considerations for synthesizing 5-fluoro-7-methyl-1H-indole-2-carboxylic acid include:

Friedel-Crafts Acylation and Fluorination

A multi-step approach could involve:

-

Indole Ring Formation: Fischer indole synthesis using 4-fluoro-2-methylphenylhydrazine and a ketone precursor.

-

Carboxylic Acid Introduction: Oxidation of a 2-methyl group via potassium permanganate or directed lithiation followed by carboxylation .

-

Regioselective Fluorination: Electrophilic fluorination using Selectfluor® or late-stage cross-coupling with fluoroborates .

Challenges include ensuring regioselectivity at C5 and avoiding over-fluorination. The methyl group at C7 may sterically hinder certain reactions, necessitating optimized conditions .

Solid-Phase Synthesis for Derivatives

Comparative Analysis of Fluorinated Indole-Carboxylic Acids

Substituent positioning markedly affects solubility and crystallinity. The 7-methyl group may reduce lattice stability compared to 3-methyl analogs, lowering melting points .

ADME and Pharmacokinetic Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume